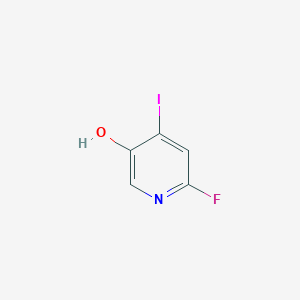
5-bromo-1,2-thiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2-thiazole-3-carboxamide is a compound that belongs to the group of azole heterocycles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5-bromo-1,2-thiazole-3-carboxamide can be achieved through a two-step process involving the bromination of 1,2-thiazole-3-carboxamide followed by the reaction with sodium bromide.", "Starting Materials": [ "1,2-thiazole-3-carboxamide", "Bromine", "Sodium hydroxide", "Sodium bromide", "Acetone", "Water" ], "Reaction": [ "Step 1: Bromination of 1,2-thiazole-3-carboxamide", "1. Dissolve 1,2-thiazole-3-carboxamide (1.0 g) in acetone (10 mL) in a round-bottom flask.", "2. Add bromine (1.2 mL) dropwise to the reaction mixture with constant stirring at room temperature.", "3. After the addition of bromine, stir the reaction mixture for an additional 30 minutes.", "4. Quench the reaction by adding water (10 mL) to the reaction mixture.", "5. Extract the product with dichloromethane (3 x 10 mL).", "6. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 2: Reaction with sodium bromide", "1. Dissolve the crude product obtained from step 1 in water (10 mL).", "2. Add sodium hydroxide (0.5 g) to the reaction mixture and stir until dissolved.", "3. Add sodium bromide (1.0 g) to the reaction mixture and stir for 1 hour at room temperature.", "4. Acidify the reaction mixture with hydrochloric acid (1 M) until pH 2-3 is reached.", "5. Extract the product with dichloromethane (3 x 10 mL).", "6. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product, 5-bromo-1,2-thiazole-3-carboxamide." ] } | |
Numéro CAS |
4576-86-7 |
Nom du produit |
5-bromo-1,2-thiazole-3-carboxamide |
Formule moléculaire |
C4H3BrN2OS |
Poids moléculaire |
207 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



